4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine
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Overview
Description
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a thioether linkage to a piperidine moiety at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.
Attachment of Piperidine Moiety: The final step involves the nucleophilic substitution of the thioether with a piperidine derivative, typically under mild heating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine can undergo various chemical reactions, including:
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, including their binding affinities and mechanisms of action.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but lacks the piperidine moiety.
2-(Piperidin-2-yl)ethylthiopyrimidine: Similar structure but lacks the dimethyl groups at positions 4 and 6.
Uniqueness
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is unique due to the combination of the dimethyl groups, thioether linkage, and piperidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N3S |
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Molecular Weight |
251.39 g/mol |
IUPAC Name |
4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12/h9,12,14H,3-8H2,1-2H3 |
InChI Key |
FXRXONZTVAQEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC2CCCCN2)C |
Origin of Product |
United States |
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